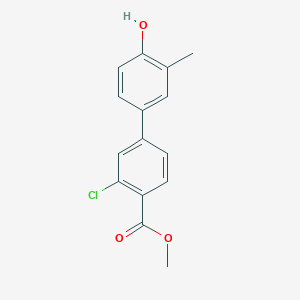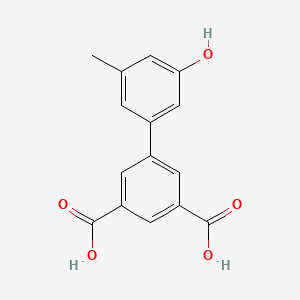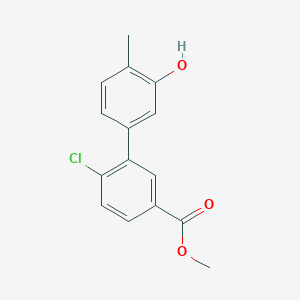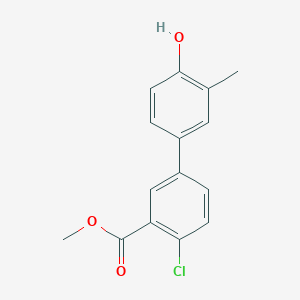
4-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95% (also known as 4-MPCP) is an aromatic organic compound used in a variety of scientific research applications. It is a derivative of phenol and is widely used in the synthesis of organic compounds. 4-MPCP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology, and is increasingly being used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-MPCP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as in the synthesis of benzimidazoles and benzoxazoles. It is also used as a starting material for the synthesis of heterocyclic compounds, such as imidazoles and triazoles. In addition, 4-MPCP is used in the synthesis of drugs and pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 4-MPCP is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By blocking the activity of COX-2, 4-MPCP is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPCP have not been extensively studied. However, studies have shown that the compound has anti-inflammatory and analgesic effects. In addition, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-MPCP in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, it can be used in a variety of synthetic reactions. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is sensitive to light and oxygen.
Zukünftige Richtungen
Given the wide range of applications of 4-MPCP, there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of the compound. In particular, further research could be done to determine the mechanism of action of the compound and to identify potential therapeutic uses. In addition, further research could be done to optimize the synthesis of the compound and to develop new synthetic methods. Finally, further research could be done to investigate the potential toxicity of the compound and to identify possible safety issues associated with its use.
Synthesemethoden
4-MPCP is synthesized from the reaction of 4-methoxycarbonylphenol with 3-chloro-4-methoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out in anhydrous conditions, such as in a dry solvent, in order to prevent the formation of byproducts. The reaction is typically carried out at a temperature of around 100°C and can be completed in a few hours. After completion, the reaction mixture is filtered and the product is isolated by recrystallization.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(4-hydroxy-3-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(4-6-14(9)17)11-3-5-12(13(16)8-11)15(18)19-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNUIIQXDXQGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684034 |
Source


|
| Record name | Methyl 3-chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-32-8 |
Source


|
| Record name | Methyl 3-chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372488.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372499.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372519.png)
